molecular formula C6H11NO2 B7988715 3,4,4-Trimethyl-1,3-oxazolidin-2-one

3,4,4-Trimethyl-1,3-oxazolidin-2-one

Cat. No.: B7988715
M. Wt: 129.16 g/mol
InChI Key: KVPZSRWPDYRSRG-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases such as sodium hydride (NaH) and catalysts like triazabicyclodecene . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the intramolecular cyclization of N-substituted glycidylcarbamates yields 4-hydroxymethyl-1,3-oxazolidin-2-ones .

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets include the peptidyl transferase center of the ribosome, which is essential for the elongation of the peptide chain during translation.

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,4-trimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4-9-5(8)7(6)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZSRWPDYRSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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